molecular formula C11H10BrNOS B14896083 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide

2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14896083
M. Wt: 284.17 g/mol
InChI Key: PKLUKUOFWLKTIF-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a bromophenyl group, a thioether linkage, and an acetamide moiety

Preparation Methods

The synthesis of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromothiophenol with propargylamine in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas

    Catalysts: Palladium catalysts for substitution reactions

Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioether and acetamide groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide include:

    4-Bromothiophenol: A precursor in the synthesis of the target compound.

    Propargylamine: Another precursor used in the synthesis.

    N-(4-Bromophenyl)acetamide: A structurally related compound with similar functional groups.

The uniqueness of this compound lies in its combination of a bromophenyl group, a thioether linkage, and an acetamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H10BrNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14)

InChI Key

PKLUKUOFWLKTIF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CSC1=CC=C(C=C1)Br

Origin of Product

United States

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